Ethyl 5-hydroxydecanoate
Description
Ethyl 5-hydroxydecanoate (CAS: 75587-06-3; molecular formula: C₁₂H₂₄O₃) is a hydroxy ester compound with dual applications in pharmacology and flavor chemistry. Structurally, it consists of a decanoic acid backbone with a hydroxyl group at the fifth carbon and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 5-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPHZPSKLWKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997023 | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Sweet fatty peach-like aroma | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.956 (20°) | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
75587-06-3 | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075587063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, 5-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-HYDROXYDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7YX14403 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxydecanoate can be synthesized through the reaction of ethyl acetoacetate with 5-hydroxydecanal. This reaction typically occurs under acidic conditions and requires the use of an appropriate catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of 5-hydroxydecanoic acid with ethanol. This process is catalyzed by sulfuric acid and requires careful control of temperature and reaction time to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethyl 5-oxodecanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed:
Oxidation: Ethyl 5-oxodecanoate.
Reduction: this compound alcohol.
Substitution: Various substituted ethyl decanoates depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Ethyl 5-hydroxydecanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through the reaction of ethyl acetoacetate with 5-hydroxydecanal under acidic conditions, typically using a catalyst like sulfuric acid. This reaction pathway is crucial for producing derivatives that have further applications in pharmaceuticals and agrochemicals.
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Converts to ethyl 5-oxodecanoate using oxidizing agents such as potassium permanganate.
- Reduction : Can be reduced to its corresponding alcohol with lithium aluminum hydride.
- Nucleophilic Substitution : The hydroxyl group can be substituted with other functional groups, expanding its utility in synthetic chemistry.
Biological Applications
Enzyme Interaction Studies
Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity through hydrogen bonding with active sites. This property makes it a candidate for studying enzyme kinetics and mechanisms of action in metabolic pathways.
Metabolic Studies
In metabolic research, derivatives of 5-hydroxydecanoate have been shown to play roles in mitochondrial function. For instance, studies suggest that 5-hydroxydecanoate may inhibit mitochondrial ATP-sensitive potassium channels, which are crucial for cellular energy regulation . This inhibition could have implications for understanding ischemic preconditioning and metabolic disorders.
Medical Applications
Therapeutic Potential
This compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial effects, making it a candidate for drug development aimed at treating various diseases.
Case Studies
- Anti-inflammatory Effects : In vitro studies have shown that compounds related to this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
- Antimicrobial Activity : Research has demonstrated that derivatives exhibit significant antimicrobial activity against various pathogens, indicating potential use in developing new antibiotics .
Industrial Applications
Flavors and Fragrances
Due to its pleasant aroma, this compound is utilized in the production of flavors and fragrances. Its ester functionality contributes to the desirable scent profiles used in food products and perfumes.
Biodegradable Materials
As part of the polyhydroxyalkanoates family, this compound has been explored for use in biodegradable plastics and materials. These materials are gaining attention for their environmental benefits compared to traditional plastics .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxydecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis, releasing ethanol and 5-hydroxydecanoic acid, which may have further biological effects .
Comparison with Similar Compounds
Pharmacological Role
As a selective mitochondrial ATP-sensitive potassium (MitoKATP) channel antagonist, ethyl 5-hydroxydecanoate inhibits hypoxia-induced proliferation in human pulmonary artery smooth muscle cells (HPASMC).
Comparison with Structurally Similar Compounds
Ethyl Esters with Hydroxy Groups
Structural Insights :
- Chain length influences volatility and flavor thresholds. This compound’s longer chain enhances lipid solubility, critical for mitochondrial targeting in pharmacology .
- Shorter analogs like ethyl 5-hydroxyoctanoate are more volatile, making them preferable in flavor applications .
Glyceryl and Modified Glyceryl Esters
Functional Comparisons :
Longer-Chain Derivatives and Lactones
Metabolic and Synthetic Notes:
- Ethyl 5-acetoxyoctadecanoate’s extended chain delays hydrolysis, prolonging its metabolic conversion to active metabolites .
- δ-Decalactone’s ring-opening synthesis (via KOH/methanol) yields this compound, critical for industrial-scale production .
Biological Activity
Ethyl 5-hydroxydecanoate (CAS Number: 75587-06-3) is an organic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H24O3
- Density : 0.948 g/cm³
- Boiling Point : 289°C
- Solubility : Very slightly soluble in water, soluble in ethanol.
This compound is synthesized through the esterification of 5-hydroxydecanoic acid with ethanol under acidic conditions, often utilizing sulfuric acid as a catalyst.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the molecule facilitates hydrogen bonding with active sites on enzymes, which can lead to inhibition or modulation of their activity. Additionally, the ester group may undergo hydrolysis, releasing ethanol and 5-hydroxydecanoic acid, both of which may contribute to its biological effects .
Antiproliferative Effects
Research has indicated that this compound can inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells (HPASMC). A study demonstrated that it blocks mitochondrial KATP channels, which are crucial in regulating cell proliferation under hypoxic conditions. The compound significantly reduced the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation, in hypoxic environments .
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. Its ability to modulate enzyme activity suggests that it may influence inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Antimicrobial Activity
There is preliminary evidence suggesting that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 5-hydroxydecanoate to improve yield and purity for laboratory-scale applications?
- Methodological Answer : Synthesis via esterification of 5-hydroxydecanoic acid with ethanol under sulfuric acid catalysis requires precise temperature control (typically 60–80°C) and reaction time monitoring (6–8 hours) to avoid side reactions like dehydration or over-esterification . Researchers should employ thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress, with GC conditions including a polyethylene glycol column (60 m × 0.32 mm, 0.25 μm film thickness) and flame ionization detection (FID) at 250°C for purity validation .
Q. What analytical methods are recommended for characterizing this compound’s structural and functional properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester and hydroxyl group positions. For example, the hydroxyl proton at C5 appears as a broad singlet (~1.5 ppm), while the ethyl ester group shows characteristic triplet and quartet signals (~1.2–4.1 ppm) . Mass spectrometry (MS) with electron ionization (EI) can verify the molecular ion peak at m/z 216 (C₁₂H₂₄O₃) .
Q. How does the compound’s limited aqueous solubility impact experimental design in biological studies?
- Methodological Answer : this compound’s low water solubility (0.1–0.5 mg/mL at 20°C) necessitates solubilization in ethanol or dimethyl sulfoxide (DMSO). Researchers must ensure solvent concentrations ≤1% (v/v) to avoid cytotoxicity in cell-based assays. For in vivo studies, emulsification with lipid carriers (e.g., intralipid) can enhance bioavailability .
Advanced Research Questions
Q. What mechanisms explain contradictory findings in this compound’s role as a mitochondrial KATP channel modulator?
- Methodological Answer : Discrepancies arise from concentration-dependent effects. At low concentrations (10–50 μM), it inhibits mitochondrial KATP channels by binding to the SUR2A subunit, blocking cardioprotective pathways. At higher doses (>100 μM), nonspecific interactions with reactive oxygen species (ROS) scavengers may confound results . Researchers should pair 5-hydroxydecanoate with selective inhibitors (e.g., ODQ for nitric oxide pathways) to isolate mechanisms .
Q. How can metabolic pathways of this compound be modeled to predict its pharmacokinetic profile?
- Methodological Answer : In vitro hydrolysis studies using liver microsomes or esterases reveal rapid conversion to 5-hydroxydecanoic acid and ethanol. Beta-oxidation of the 5-hydroxydecanoic acid metabolite follows first-order kinetics, with LC-MS/MS quantification of intermediates (e.g., 3-hydroxyoctanoate) to map degradation pathways . Computational tools like molecular docking can predict esterase binding affinities .
Q. What experimental strategies address conflicting data on this compound’s anti-inflammatory efficacy in different cell lines?
- Methodological Answer : Variability may stem from cell-specific expression of esterases or hydroxylase enzymes. Researchers should standardize cell models (e.g., RAW 264.7 macrophages vs. primary monocytes) and pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to stabilize the compound . Dose-response curves (0.1–100 μM) and cytokine profiling (IL-6, TNF-α) are essential for cross-study comparisons .
Q. How can in vivo and in vitro discrepancies in this compound’s neuroprotective effects be resolved?
- Methodological Answer : Differences often arise from blood-brain barrier (BBB) penetration limitations. Radiolabeled ¹⁴C-ethyl 5-hydroxydecanoate can quantify brain uptake in rodent models, while in vitro BBB co-culture systems (e.g., endothelial cells with astrocytes) assess passive diffusion and active transport . Parallel studies should compare intravenous vs. intracerebroventricular administration .
Methodological Considerations Table
| Challenge | Recommended Approach | Key Citations |
|---|---|---|
| Synthesis purity | GC-FID with polyethylene glycol column (60 m × 0.32 mm) and 100:1 split ratio | |
| Solubility in biological assays | Use DMSO ≤1% (v/v) or lipid-based emulsions for in vivo delivery | |
| Metabolic pathway mapping | LC-MS/MS quantification of beta-oxidation intermediates (e.g., 3-hydroxyoctanoate) | |
| Mitochondrial mechanism isolation | Co-treatment with ODQ (nitric oxide inhibitor) and 5-HD (KATP blocker) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
